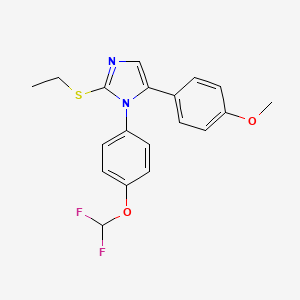

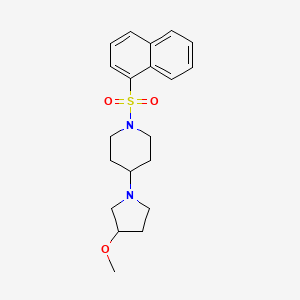

![molecular formula C22H24N2O3 B2503087 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide CAS No. 1788541-90-1](/img/structure/B2503087.png)

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide" is a complex organic molecule that may have potential biological activity or could serve as a building block in pharmaceutical research. While the provided papers do not directly discuss this specific compound, they do explore various N-(2-hydroxyphenyl)acetamide derivatives and their biological activities, synthesis, and molecular structures, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of N-(2-hydroxyphenyl)acetamide derivatives typically involves the reaction of substituted phenols with acylating agents or through the amidation of corresponding acids. For example, the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide was achieved by reacting N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane . Similarly, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane . These methods could potentially be adapted for the synthesis of the compound by incorporating the appropriate biphenyl and isoxazole moieties.

Molecular Structure Analysis

The molecular structure of N-(2-hydroxyphenyl)acetamide derivatives is often confirmed using spectroscopic techniques such as NMR, FTIR, and mass spectrometry, as well as X-ray crystallography. For instance, the structure of silylated derivatives was investigated using NMR spectroscopy and X-ray single-crystal analysis . The crystal structure of an anticancer drug derivative was solved using direct methods and refined by full matrix least-squares procedures . These techniques would be essential in determining the molecular structure of "this compound".

Chemical Reactions Analysis

The reactivity of N-(2-hydroxyphenyl)acetamide derivatives can lead to various chemical transformations. For example, bioactive nitrosylated and nitrated derivatives were produced through microbial incubation with 2-acetamidophenol . Silylated derivatives underwent transsilylation and hydrolysis reactions, leading to the formation of silaheterocyclic compounds and silanols . These studies suggest that the compound may also undergo specific chemical reactions depending on its functional groups and the conditions applied.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-hydroxyphenyl)acetamide derivatives, such as solubility, melting point, and acidity constants (pKa), are crucial for their potential application. The pKa values of newly synthesized acetamide derivatives were determined via UV spectroscopic studies, indicating the protonation sites on the molecules . These properties are influenced by the substituents on the phenyl ring and the nature of the acetamide moiety. Understanding these properties would be important for the application of "this compound" in a biological context or as a pharmaceutical precursor.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Silylated Derivatives Synthesis : A study on the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide reveals the potential for creating novel compounds with unique structural characteristics. This process involves reactions that lead to the formation of compounds with specific NMR, X-ray single-crystal analysis, and DFT methods, indicating a foundation for further modification and application of such compounds in scientific research (Nikonov et al., 2016).

Chemoselective Acetylation : Another study demonstrates the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, highlighting a method for synthesizing intermediates useful in the natural synthesis of antimalarial drugs. This study suggests a potential application in drug development and synthesis techniques, where specific acyl donors and conditions are optimized for desired outcomes (Magadum & Yadav, 2018).

Biological Activity and Applications

Antitumor Activity : Research into N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which incorporate structures similar to the compound of interest, demonstrates potential antitumor activity against various human tumor cell lines. This suggests that modifications of the N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide structure could lead to new therapeutic agents with applications in oncology (Yurttaş, Tay, & Demirayak, 2015).

Antifungal Agents : A study identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents, which, through optimization, led to compounds with significant fungicidal activity against Candida species and other fungi. This indicates the potential for developing new antifungal treatments based on the core structure of the compound (Bardiot et al., 2015).

Propriétés

IUPAC Name |

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-(4-phenylphenyl)propyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-15-20(16(2)27-24-15)13-21(25)23-14-22(3,26)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-12,26H,13-14H2,1-3H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUZDWYITMKNGRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)NCC(C)(C2=CC=C(C=C2)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

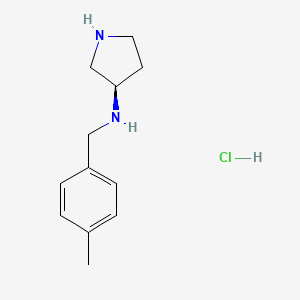

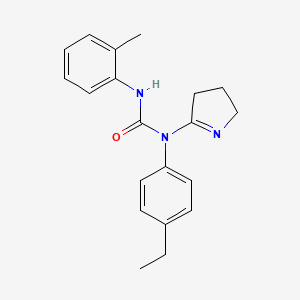

![5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2503007.png)

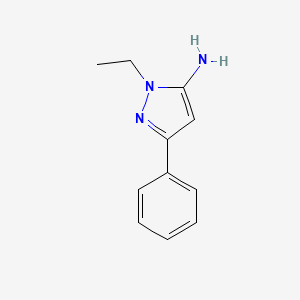

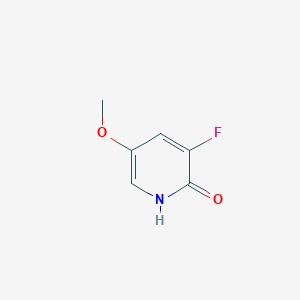

![4-[(4-phenoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2503010.png)

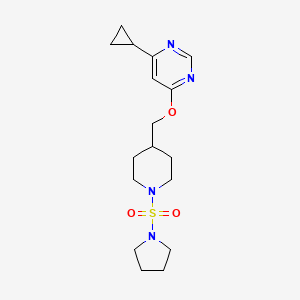

![2-amino-3-[(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2503017.png)

![2-(2,4-difluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2503020.png)

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2503021.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide](/img/structure/B2503025.png)

![5-[(Z)-1,3-benzodioxol-5-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione](/img/structure/B2503026.png)